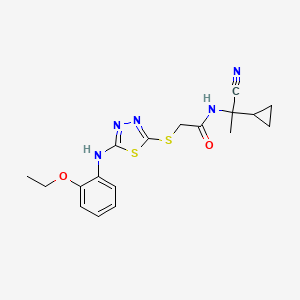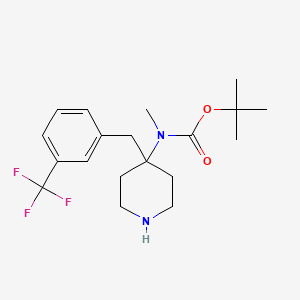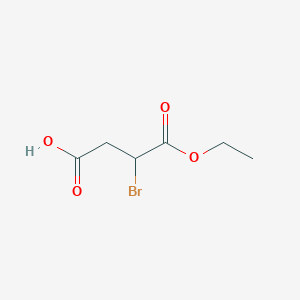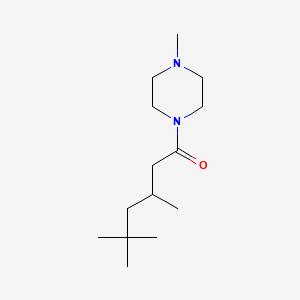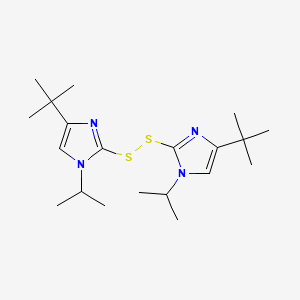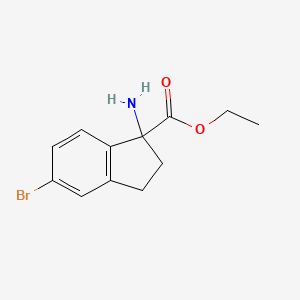
ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate is a synthetic organic compound that belongs to the class of indene derivatives
準備方法
The synthesis of ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indene and bromine.
Bromination: Indene is subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the desired position on the indene ring.
Amination: The brominated indene is then reacted with an amine, such as ethylamine, to introduce the amino group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
化学反応の分析
Ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate: This compound lacks the bromine atom and may exhibit different chemical and biological properties.
Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate: The chlorine atom in this compound may result in different reactivity and biological activity compared to the bromine-containing compound.
Ethyl 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylate: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C12H14BrNO2 |
|---|---|
分子量 |
284.15 g/mol |
IUPAC名 |
ethyl 1-amino-5-bromo-2,3-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-2-16-11(15)12(14)6-5-8-7-9(13)3-4-10(8)12/h3-4,7H,2,5-6,14H2,1H3 |
InChIキー |
LJDJNORMEXPYOW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCC2=C1C=CC(=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


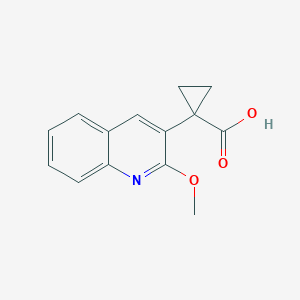
![2-{4-bromo-2-[(butylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B15281120.png)
![3-[(Isopropylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281127.png)

![3',5-Dimethyl-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B15281135.png)

![3-(Benzo[b]thiophen-2-ylmethyl)piperidine](/img/structure/B15281147.png)
